molecular formula C6H5N3O B153770 5-Ethynyl-1H-imidazole-4-carboxamide CAS No. 126004-16-8

5-Ethynyl-1H-imidazole-4-carboxamide

Cat. No. B153770
M. Wt: 135.12 g/mol
InChI Key: VTEPZBCRFBNYNX-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular formula C11H13N3O5 . It is also known by other names such as 5-Ethinyl-1-(D-ribofuranosyl)-1H-imidazol-4-carboxamid .


Synthesis Analysis

The synthesis of 5-Ethynyl-1H-imidazole-4-carboxamide has been studied in the context of its potential as an anti-dengue virus compound . The synthesis involved the preparation of two types of prodrugs of 1, revealing that the S-acyl-2-thioethyl (SATE) prodrug had stronger anti-DENV activity than the aryloxyphosphoramidate (so-called ProTide) prodrug .


Molecular Structure Analysis

The molecular structure of 5-Ethynyl-1H-imidazole-4-carboxamide is characterized by an average mass of 267.238 Da and a monoisotopic mass of 267.085510 Da . It has 3 of 4 defined stereocentres .


Chemical Reactions Analysis

The chemical reactions involving 5-Ethynyl-1H-imidazole-4-carboxamide have been studied in relation to its antiviral activity. It was found that the lower anti-DENV activity of 2 is due to reduced susceptibility to phosphorylation by cellular kinase(s), and it was investigated whether a monophosphate prodrug of 2 can improve its activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethynyl-1H-imidazole-4-carboxamide include an average mass of 267.238 Da and a monoisotopic mass of 267.085510 Da .

properties

IUPAC Name

5-ethynyl-1H-imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c1-2-4-5(6(7)10)9-3-8-4/h1,3H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEPZBCRFBNYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565007
Record name 5-Ethynyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-1H-imidazole-4-carboxamide

CAS RN

126004-16-8
Record name 5-Ethynyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 200 mg (0.75 mmol) of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide in 5 ml of 1N hydrochloric acid solution was heated under reflux at 100° C. for 4 hours. After the reaction, the reaction solution was neutralized with lN sodium hydroxide solution, silica gel powder was added, and the solvent was evaporated. The residue was adsorbed onto a silica gel column (2.7×11 cm), eluted with a 0-16% ethanol-chloroform solvent mixture, and crystallized from an ethanol-hexane solvent mixture to obtain 38 mg of pale yellow crystals of 5-ethynylimidazole-4-carboxamide (yield: 37.6%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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